2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine
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Overview
Description
2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine is a chemical compound with the molecular formula C10H10FNS and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzothiophene ring, which is further connected to an ethanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Amination: The ethanamine group is introduced through nucleophilic substitution reactions using ethylamine or other suitable amine sources.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1-benzothiophen-3-yl)ethan-1-amine
- 2-(5-bromo-1-benzothiophen-3-yl)ethan-1-amine
- 2-(5-methyl-1-benzothiophen-3-yl)ethan-1-amine
Uniqueness
2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in research and development .
Properties
CAS No. |
767617-20-9 |
---|---|
Molecular Formula |
C10H10FNS |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.